The antitumor activity of 2-(4-aminophenyl)benzothiazoles is believed to be mediated through their metabolism to reactive intermediates, which subsequently form DNA adducts leading to cell death1. The metabolism involves cytochrome P4501A1, which biotransforms benzothiazoles to both active and inactive metabolites7. The active metabolites are cytotoxic electrophilic species, while the inactive ones include hydroxylated derivatives that do not exhibit antitumor properties47. The selective profile of anticancer activity is attributed to differential uptake and metabolism by cancer cell lines, with sensitive lines showing higher rates of metabolism and covalent binding of the drug to intracellular proteins4. Furthermore, benzothiazoles are potent aryl hydrocarbon receptor (AhR) agonists, and their binding to AhR induces the expression of CYP1A1, which in turn generates the electrophilic reactive species that cause cell death through the activation of apoptotic pathways7.
One of the significant challenges in cancer therapy is the development of multidrug resistance by tumor cells. Research has shown that certain 2-phenylimidazo[2,1-b]benzothiazole derivatives can modulate multidrug resistance in tumor cells6. Specifically, the compound 2-phenyl-3-(N-methyl-3-piperidyl)carbonylaminomethyl-5,6,7,8-tetrahydroimidazo[2,1-b]benzothiazole demonstrated potent activity in overcoming this resistance, suggesting that derivatives of 2-(4-nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole could be explored for similar applications6.
The antitumor properties of 2-(4-aminophenyl)benzothiazoles have been extensively studied, with the compounds showing selective growth inhibition against various human cancer cell lines235. These compounds have unique profiles of growth inhibition, suggesting a mode of action distinct from known clinically active chemotherapeutic agents3. The selective antitumor activity, coupled with the ability to induce cell death through apoptotic pathways, makes these compounds promising candidates for the development of new anticancer drugs7.
To address the poor physicochemical and pharmaceutical properties, such as bioavailability issues, prodrugs of benzothiazole derivatives have been synthesized7. These prodrugs aim to improve the delivery and efficacy of the active compounds and have been introduced into clinical trials, highlighting the potential for these compounds to be developed into effective cancer therapies7.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: